1-(6-Cyclopropylpyridin-3-yl)ethanamine chemical structure properties
1-(6-Cyclopropylpyridin-3-yl)ethanamine chemical structure properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
1-(6-Cyclopropylpyridin-3-yl)ethanamine (CAS: 1256821-07-4 for racemic; enantiomeric forms vary) is a high-value chiral building block extensively utilized in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it features a pyridine core substituted at the C6 position with a cyclopropyl group and at the C3 position with a chiral ethylamine moiety.
This guide details the physicochemical rationale for its use—specifically the "cyclopropyl effect" on metabolic stability—and provides a robust, enantioselective synthetic protocol using Ellman’s auxiliary chemistry.
Structural Analysis & Physicochemical Properties[2]
Chemical Identity[3]
-
IUPAC Name: 1-(6-cyclopropylpyridin-3-yl)ethanamine[1]
-
Molecular Formula:
-
Molecular Weight: 162.23 g/mol
-
Chiral Center: The C1 position of the ethanamine chain is chiral (
or ).
Electronic & Steric Properties
The molecule integrates three distinct pharmacophoric features:
-
Pyridine Core: Acts as a hydrogen bond acceptor. The nitrogen lone pair is modulated by the substituents.
-
Cyclopropyl Group (C6):
-
Electronic Effect: The cyclopropyl group is a weak electron donor (via
-conjugation with the -system of the pyridine), slightly increasing the basicity of the pyridine nitrogen compared to an unsubstituted analog. -
Steric/Metabolic Effect: It serves as a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability (see Section 4).
-
-
Primary Amine (C3 chain): The primary amine (
) is protonated at physiological pH, enhancing solubility and providing a key electrostatic anchor point for protein binding (e.g., Asp/Glu residues in kinase active sites).
Table 1: Comparative Physicochemical Properties
| Property | 1-(6-cyclopropylpyridin-3-yl)ethanamine | Isopropyl Analog | Significance |
| ClogP | ~1.8 | ~2.1 | Cyclopropyl lowers lipophilicity slightly vs. isopropyl, aiding solubility. |
| Rotatable Bonds | 2 | 3 | Cyclopropyl is rigid; reduces entropic penalty upon binding. |
| Metabolic Stability | High | Moderate | Cyclopropyl C-H bonds are stronger (106 kcal/mol) than isopropyl tertiary C-H (96 kcal/mol), resisting CYP450 oxidation. |
Enantioselective Synthetic Protocol
For drug development, the synthesis of the enantiopure amine is critical. The following protocol utilizes Ellman’s Sulfinamide chemistry to establish the chiral center with high diastereoselectivity (
Retrosynthetic Analysis
The target molecule is disconnected into two key precursors:
-
6-Bromo-3-acetylpyridine: The scaffold for the pyridine ring.
-
Cyclopropylboronic acid: The source of the C6 substituent.
-
(R)-tert-Butanesulfinamide: The chiral auxiliary.[2]
Step-by-Step Methodology
Step 1: Suzuki-Miyaura Coupling
Objective: Install the cyclopropyl ring at the C6 position.
-
Reagents: 6-Bromo-3-acetylpyridine (1.0 eq), Cyclopropylboronic acid (1.5 eq),
(0.05 eq), (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 90°C under
for 12 hours. -
Workup: Cool, filter through Celite, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
-
Product: 1-(6-cyclopropylpyridin-3-yl)ethanone.
Step 2: Condensation with Ellman Auxiliary
Objective: Form the chiral sulfinimine intermediate.[3]
-
Reagents: Ketone from Step 1 (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq),
(2.0 eq). -
Solvent: Dry THF (0.5 M).
-
Conditions: Reflux (70°C) for 16-24 hours. The Titanium(IV) acts as a Lewis acid and water scavenger to drive equilibrium.
-
Workup: Quench with brine, filter Ti salts, concentrate.
-
Product: (R,E)-N-(1-(6-cyclopropylpyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide.
Step 3: Diastereoselective Reduction
Objective: Set the chiral center.
-
Reagents: Sulfinimine (1.0 eq), L-Selectride (Lithium tri-sec-butylborohydride) or
.-
Note: L-Selectride at -78°C typically yields the (
, )-diastereomer (leading to the (S)-amine) with high selectivity. often yields the other diastereomer or lower selectivity depending on conditions.
-
-
Solvent: Dry THF.
-
Conditions: -78°C for 2 hours, then warm to RT.
-
Mechanism: The bulky tert-butanesulfinyl group directs the hydride attack to one face of the imine.
Step 4: Acidolytic Deprotection
Objective: Cleave the auxiliary to release the free amine.
-
Reagents: 4M HCl in Dioxane.
-
Conditions: Stir at RT for 1 hour.
-
Workup: Precipitate as the hydrochloride salt or basify with
to isolate the free base.
Synthetic Workflow Diagram
Figure 1: Enantioselective synthesis of the target amine using the Ellman auxiliary method.
Medicinal Chemistry Applications
The "Cyclopropyl Effect"
The substitution of an alkyl group (like isopropyl) with a cyclopropyl ring is a classic bioisosteric replacement strategy.[4]
-
Metabolic Blockade: The C-H bonds in a cyclopropyl ring possess higher
-character ( hybridization) compared to standard alkyl bonds. This results in a higher bond dissociation energy (BDE ~106 kcal/mol), making the ring significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450 enzymes. -
Conformational Restriction: The rigidity of the cyclopropyl group restricts the conformational freedom of the pyridine ring substituents, potentially locking the molecule into a bioactive conformation and reducing the entropic penalty of binding to a target protein.
Bioactive Context (Kinase Inhibition)
In kinase inhibitor design, this scaffold often functions as a Hinge Binder .
-
Pyridine N: Accepts a hydrogen bond from the backbone NH of the kinase hinge region.
-
Ethanamine: The chiral amine often extends into the ribose-binding pocket or solvent front, forming salt bridges with conserved Asp/Glu residues (e.g., the
C-helix glutamate).
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore.
Analytical Characterization
To validate the synthesis, the following analytical data is expected for the hydrochloride salt.
-
1H NMR (400 MHz, DMSO-d6):
- 8.60 (d, J=2.0 Hz, 1H, Py-H2)
-
8.40 (br s, 3H,
) - 7.85 (dd, 1H, Py-H4)
- 7.35 (d, 1H, Py-H5)
- 4.45 (q, 1H, CH-NH2)
- 2.15 (m, 1H, Cyclopropyl-CH)
- 1.50 (d, 3H, Methyl)
- 1.00 - 0.90 (m, 4H, Cyclopropyl-CH2).
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine.
-
Expected separation: Enantiomers should resolve with
.
-
References
-
Ellman, J. A., et al. (1999).[3][5] "Synthesis of enantiomerically pure N-tert-butanesulfinyl imines by the direct condensation of tert-butanesulfinamide with aldehydes and ketones." Journal of Organic Chemistry.
-
Talele, T. T. (2016).[6] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[6] Journal of Medicinal Chemistry.
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Discusses cyclopropyl vs oxetane/isopropyl bioisosterism).
-
PubChem Compound Summary. "1-(6-cyclopropylpyridin-3-yl)ethanamine." National Center for Biotechnology Information.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews.
Sources
- 1. (S)-1-(6-Methylpyridin-3-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. hyphadiscovery.com [hyphadiscovery.com]
